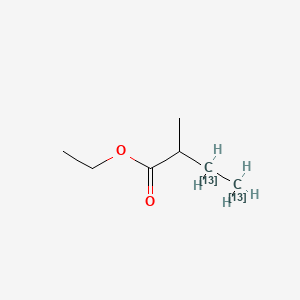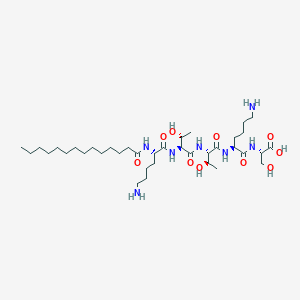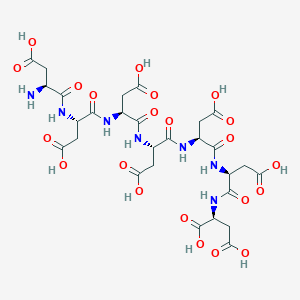
SAAP Fraction 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SAAP Fraction 3 is an antimicrobial peptide known for its bactericidal properties. It is particularly effective against Pasteurella haemolytica in zinc-saline buffer . This compound is derived from ovine pulmonary surfactant-associated anionic peptides and has a molecular weight of 823.63 g/mol with the formula C28H37N7O22 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
SAAP Fraction 3 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The peptide is then lyophilized and stored under specific conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
SAAP Fraction 3 primarily undergoes peptide bond formation and hydrolysis reactions. It is stable under physiological conditions but can be hydrolyzed by proteolytic enzymes. The compound does not typically undergo oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
The synthesis of this compound involves the use of amino acid derivatives, coupling reagents like N,N’-diisopropylcarbodiimide (DIC), and protecting groups such as fluorenylmethyloxycarbonyl (Fmoc). The reactions are carried out in anhydrous conditions to prevent hydrolysis .
Major Products Formed
The primary product formed from the synthesis of this compound is the peptide itself. During hydrolysis, the peptide can be broken down into its constituent amino acids .
Applications De Recherche Scientifique
SAAP Fraction 3 has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in innate immunity and its interactions with bacterial membranes.
Medicine: Explored for its potential as an antimicrobial agent against antibiotic-resistant bacteria.
Industry: Utilized in the development of antimicrobial coatings and materials.
Mécanisme D'action
SAAP Fraction 3 exerts its antimicrobial effects by interacting with bacterial membranes, leading to membrane disruption and cell lysis. The peptide binds to the bacterial surface and inserts itself into the lipid bilayer, causing destabilization and permeabilization of the membrane. This results in the leakage of cellular contents and ultimately, bacterial cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
SAAP-148: Another antimicrobial peptide with similar bactericidal properties.
LL-37: A human cathelicidin with broad-spectrum antimicrobial activity.
OP-145: A peptide derived from LL-37 with enhanced stability and activity.
Uniqueness
SAAP Fraction 3 is unique due to its specific activity against Pasteurella haemolytica and its stability in zinc-saline buffer. Unlike some other antimicrobial peptides, it maintains its activity under these specific conditions, making it particularly useful for targeted applications .
Propriétés
Formule moléculaire |
C28H37N7O22 |
|---|---|
Poids moléculaire |
823.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C28H37N7O22/c29-8(1-15(36)37)22(50)30-9(2-16(38)39)23(51)31-10(3-17(40)41)24(52)32-11(4-18(42)43)25(53)33-12(5-19(44)45)26(54)34-13(6-20(46)47)27(55)35-14(28(56)57)7-21(48)49/h8-14H,1-7,29H2,(H,30,50)(H,31,51)(H,32,52)(H,33,53)(H,34,54)(H,35,55)(H,36,37)(H,38,39)(H,40,41)(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,56,57)/t8-,9-,10-,11-,12-,13-,14-/m0/s1 |
Clé InChI |
FRNZNMJTGKCIJD-DXCABUDRSA-N |
SMILES isomérique |
C([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)N)C(=O)O |
SMILES canonique |
C(C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


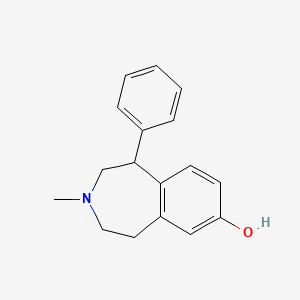
![(2S)-2-[[(2R)-2-[[(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-2-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B12382592.png)
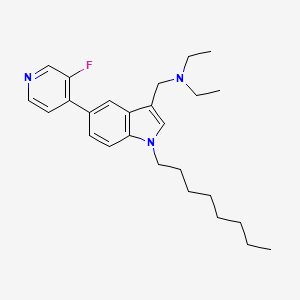
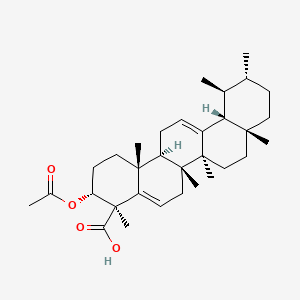
![2-[(4-methoxyanilino)methyl]-N-(4-methoxyphenyl)benzo[h]quinolin-4-amine](/img/structure/B12382603.png)

![methyl 2-[5-[7-[4-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]phenyl]benzoyl]-3-(2-methylpropyl)-2-oxo-6,8-dihydro-5H-1,7-naphthyridin-1-yl]-2-oxopyridin-1-yl]acetate](/img/structure/B12382622.png)
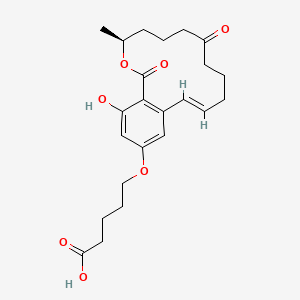
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate;azane](/img/structure/B12382627.png)

![trisodium;[(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-[(E)-but-2-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B12382637.png)

